8-(Trifluoromethyl)quinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161431-57-8 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 8-(Trifluoromethyl)quinolin-5-amine
The construction of the this compound molecule is primarily achieved through multi-step reaction sequences. These strategies are designed to build the quinoline (B57606) core and then introduce the key functional groups in a regioselective manner.
Multi-step syntheses are the cornerstone for accessing complex quinoline derivatives like this compound. These sequences often begin with simpler, commercially available starting materials and proceed through a series of transformations to build the target molecule.
The synthesis of related quinoline structures often commences from readily available precursors. For instance, in the synthesis of analogous quinoline derivatives, compounds like 8-(benzyloxy)quinoline-5-carboxylic acid and 4-(trifluoromethyl)aniline (B29031) have been utilized as key starting materials. researchgate.net The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later stage, while 4-(trifluoromethyl)aniline provides the trifluoromethyl-substituted aromatic ring.
Another critical precursor is 8-(trifluoromethyl)quinoline-5-carboxylic acid, which is commercially available. This compound serves as a direct antecedent to the target amine, with the primary transformation being the conversion of the carboxylic acid group to an amino group.
A plausible and efficient method for the synthesis of this compound from its corresponding carboxylic acid is the Curtius rearrangement. This reaction proceeds through a key acyl azide (B81097) intermediate. The general mechanism involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate, with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the desired primary amine.
In the context of quinoline synthesis, tetrazole derivatives can also serve as important intermediates. Tetrazoles are recognized as bioisosteres of carboxylic acids and can be used to modulate the physicochemical properties of molecules. chemrestech.com The synthesis of tetrazole-based quinoline derivatives often involves precursors like 2-chloroquinoline-3-carbaldehydes. chemrestech.com These can undergo various transformations, including multicomponent reactions, to build more complex heterocyclic systems. chemrestech.com While a direct synthesis of this compound using a tetrazole intermediate has not been explicitly detailed in the available literature, the versatility of tetrazole chemistry suggests its potential as a synthetic handle. For example, a tetrazole group at the 5-position of the quinoline ring could potentially be converted to an amino group.
| Intermediate | Conversion Method | Product |
| 8-(Trifluoromethyl)quinoline-5-carboxylic acid | Curtius Rearrangement | This compound |
| 8-(Trifluoromethyl)quinoline-5-carbonyl azide | Thermal Rearrangement | 8-(Trifluoromethyl)quinol-5-yl isocyanate |
| 8-(Trifluoromethyl)quinol-5-yl isocyanate | Hydrolysis | This compound |
| 2-Chloroquinoline-3-carbaldehyde | Reaction with azides and other components | Tetrazolo[1,5-a]quinoline derivatives |
The specific synthetic routes to achieve the target molecule involve carefully controlled reaction conditions to ensure high yields and purity.
The formation of the quinoline ring system itself is a critical step. Classical methods like the Skraup and Doebner-von Miller reactions are often employed for this purpose. These reactions typically involve the cyclization of an aniline (B41778) with a three-carbon component, such as glycerol (B35011) or an α,β-unsaturated aldehyde or ketone, under acidic conditions. For the synthesis of an 8-(trifluoromethyl)quinoline (B1315200) derivative, an appropriately substituted aniline, such as an aminobenzotrifluoride, would be a logical starting material.
For instance, a modified Doebner-von Miller reaction can be used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov This approach has been shown to be effective even for electron-deficient anilines. nih.gov
The introduction of the trifluoromethyl (CF3) group is a key challenge in the synthesis of this compound. There are two main strategies for incorporating this group: starting with a pre-trifluoromethylated building block or introducing the CF3 group onto the quinoline core at a later stage.
Starting with a trifluoromethylated precursor, such as 3-(trifluoromethyl)aniline, is a common approach. This aniline can then be subjected to a cyclization reaction to form the quinoline ring system with the CF3 group already in place.
Alternatively, direct C-H trifluoromethylation of a pre-formed quinoline ring is an area of active research. These reactions often utilize radical trifluoromethylating reagents. While powerful, these methods can sometimes suffer from issues of regioselectivity.
Specific Synthetic Routes and Conditions
Functionalization Techniques
The this compound molecule can undergo various functionalization reactions, allowing for the introduction of new chemical moieties to tailor its properties. Key techniques include chlorination and hydrolysis of its derivatives.
Chlorination: The quinoline ring is susceptible to electrophilic substitution. An oxidant-free electrochemical method has been developed for the regioselective chlorination of 8-aminoquinoline (B160924) amides at the C-5 position. rsc.org This technique utilizes dichloromethane (B109758) as the chlorinating agent and can be performed at ambient temperature, offering good position-control and tolerance to air and water. rsc.org Copper-catalyzed methods have also been reported for the C-5 selective chlorination of 8-aminoquinoline derivatives. researchgate.net
Hydrolysis: The amino group of this compound can be readily converted into an amide. These amide derivatives can serve as directing groups for other reactions. Subsequently, the protecting amide group can be removed through hydrolysis to regenerate the amine functionality, demonstrating a useful strategy in multi-step syntheses. rsc.org
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry have led to more efficient and innovative methods for the synthesis of quinoline derivatives, including those related to this compound.
One-pot Synthesis Methods
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods have been developed for the synthesis of substituted quinolines. rsc.orgbenthamdirect.comresearchgate.net For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted into one-pot procedures. rsc.orgbenthamdirect.comresearchgate.net One such approach involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, followed by an in-situ condensation with ketones or aldehydes to yield quinolines in high yields. rsc.org Another facile one-pot method utilizes isoxazoles, which are converted to ortho-amino aromatic ketones and then cyclized with ketones to form substituted quinolines. benthamdirect.comresearchgate.net These methods highlight the potential for streamlined syntheses of complex quinoline structures. acs.org
Use of Specific Catalysts and Solvents
The choice of catalyst and solvent is crucial in directing the outcome of synthetic transformations.
Palladium Catalysts: Palladium-based catalysts are extensively used in cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, is a powerful method for synthesizing aryl amines and has been applied to the functionalization of quinolines. nih.govwikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) or sterically hindered ligands, can significantly influence the reaction's efficiency and substrate scope. wikipedia.org
Copper Catalysts: Copper catalysts have proven effective for various transformations involving 8-aminoquinoline derivatives. They can promote selective C-5 bromination and difluoromethylation of 8-aminoquinoline amides. researcher.life Furthermore, copper salts like Cu(OAc)₂ can catalyze the amination of C–H bonds, using air as the oxidant. nih.gov In trifluoromethylation reactions, copper salts can act either as a catalyst for generating the CF₃ radical or as a Lewis acid to facilitate a Friedel-Crafts-type reaction, depending on the substrate. rsc.org
Other Catalysts and Reagents: Trifluoroacetic acid has been shown to be an efficient catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. researchgate.net Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) can serve as both a promoter and a nitro source for the regioselective C(5)-H nitration of 8-aminoquinoline amides. acs.org
| Reaction Type | Catalyst/Reagent | Function | Reference |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands | C-N Bond Formation | nih.govwikipedia.org |
| C-H Amination | Copper(II) Acetate / Air | C-N Bond Formation | nih.gov |
| C-H Trifluoromethylation | Copper Salts | C-CF₃ Bond Formation | rsc.org |
| Friedländer Synthesis | Trifluoroacetic Acid | Quinoline Ring Formation | researchgate.net |
| C-H Nitration | Iron(III) Nitrate Nonahydrate | C-NO₂ Bond Formation | acs.org |
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of the title compound. Direct trifluoromethylation of the quinoline core is a powerful strategy.
A copper-catalyzed method has been developed for the 5-position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. rsc.org This reaction proceeds with high functional group tolerance under mild conditions. rsc.org The mechanism depends on the nature of the substituent at the 8-position; for 8-amidoquinoline derivatives, the reaction is believed to proceed via a radical pathway, while for 8-aminoquinolines, a Friedel-Crafts-type reaction is indicated. rsc.org Other approaches include photocatalytic and electrochemical methods for C-H bond trifluoromethylation. researchgate.net The development of α-trifluoromethylated quinolines has also been explored as photoinduced-electron transfer donors for various chemical transformations. nih.gov
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is largely dictated by the amino group, which serves as a versatile handle for derivatization.
Reactions Involving the Amino Group
The primary amino group at the C-5 position is nucleophilic and can participate in a wide range of reactions to form new derivatives. drugbank.com
Amide and Urea (B33335) Formation: The amino group readily reacts with carboxylic acids, acyl chlorides, or isocyanates to form the corresponding amides and ureas. mdpi.comnih.govnih.govresearchgate.net This is a common strategy for creating libraries of compounds for biological screening. For example, 8-aminoquinoline amides of ursonic and oleanonic acids have been synthesized. mdpi.com Similarly, 8-aminoquinoline-melatonin hybrids have been prepared through urea or carbamate (B1207046) linkages. nih.gov The formation of these amide bonds often employs standard coupling reagents. nih.gov
Directing Group Chemistry: The 8-aminoquinoline moiety itself is a powerful bidentate directing group in C–H activation/functionalization reactions. researchgate.netacs.orgnih.gov After serving its directing role, the amide can be cleaved. A one-pot transamidation of 8-aminoquinoline amides has been developed, which is activated by tert-butyloxycarbonyl (Boc) protection. mdpi.com
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction is another common route for creating diverse derivatives. researchgate.net
Buchwald-Hartwig Amination: While often used to form C-N bonds to an aryl halide, the amino group of this compound can also act as the nucleophile in Buchwald-Hartwig cross-coupling reactions to react with other aryl halides, further extending the molecular complexity. nih.govwikipedia.orgresearchgate.netacs.orgorganic-chemistry.org
The table below summarizes some of the key derivatization reactions involving the amino group.
| Reagent Type | Product Functional Group | Significance | Reference |
| Acyl Chlorides / Carboxylic Acids | Amide | Creation of diverse derivatives, directing group for C-H activation | mdpi.comnih.gov |
| Isocyanates / Chloroformates | Urea / Carbamate | Synthesis of biologically relevant hybrids | nih.gov |
| Aldehydes / Ketones | Imine (Schiff Base) | Synthesis of new derivatives | researchgate.net |
| Aryl Halides (with Pd catalyst) | Di- or Tri-arylamine | C-N bond formation via cross-coupling | nih.govresearchgate.net |
Modifications of the Quinoline Ring
The 8-aminoquinoline ring system is a privileged structure that can be readily modified through various C-H functionalization reactions. nih.gov The presence of the amino group at the C8-position, often converted to an amide, serves as a powerful directing group, facilitating selective modifications at other positions of the quinoline core. nih.govnih.gov These transformations are crucial for synthesizing derivatives with tailored properties.
Key modifications include nitration, halogenation, and arylation, primarily targeting the C5 and C7 positions due to the directing effect of the C8-amido group. For instance, an efficient and regioselective nitration of the C5-position of 8-aminoquinoline amides has been achieved using iron(III) nitrate nonahydrate, which acts as both a promoter and the nitro source. acs.orgnih.gov Interestingly, by switching the catalyst to copper(II) chloride dihydrate, the reaction can be directed to yield 5,7-dinitro-8-aminoquinoline amides. acs.orgnih.gov
Similarly, highly regioselective halogenation at the C5-position can be accomplished. Iron(III)-catalyzed halogenation of 8-amidoquinolines using sodium halides has been successfully demonstrated in water, offering an environmentally benign method for producing C5-halogenated quinolines. mdpi.com Beyond nitration and halogenation, the functionalization of the quinoline ring can extend to the formation of new carbon-carbon bonds. Nickel-catalyzed C4 arylation of quinolines with aryl magnesium bromides has been reported, expanding the toolkit for modifying the quinoline scaffold. nih.gov These methods collectively provide access to a wide array of substituted quinoline derivatives. researchgate.netscispace.com
Table 1: Selected Examples of Quinoline Ring Modifications on 8-Amidoquinoline Derivatives
| Reaction Type | Position(s) Functionalized | Reagents/Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Nitration | C5 | Fe(NO₃)₃·9H₂O | Regioselective mononitration. Fe(NO₃)₃·9H₂O acts as both promoter and nitro source. | acs.orgnih.gov |
| Nitration | C5, C7 | CuCl₂·2H₂O / Fe(NO₃)₃·9H₂O | Catalyst-controlled bisnitration. | acs.orgnih.gov |
| Halogenation (Bromination/Chlorination) | C5 | NBS/NCS, Fe(III) catalyst | Highly regioselective C5-halogenation in water. | mdpi.com |
| Arylation | C4 | ArMgBr, Ni(OTf)₂ | Nickel-catalyzed arylation at the C4 position. | nih.gov |
| Sulfonylation | C5 | ArSO₂Cl, CuCl | Copper-catalyzed sulfonylation at the C5 position. | nih.gov |
Formation of Hybrid Structures and Conjugates
Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, is a prominent approach in medicinal chemistry to develop compounds with enhanced efficacy or novel mechanisms of action. researchgate.net The quinoline scaffold, particularly derivatives of 8-aminoquinoline, is frequently used as a core structure for creating such hybrid molecules. researchgate.netnih.gov
One common strategy involves the synthesis of quinoline-sulfonamide hybrids. rsc.orgrsc.org These hybrids are typically prepared by reacting a quinoline-sulfonyl chloride with various substituted amines or by coupling an aminoquinoline with a sulfonyl chloride. rsc.org This approach allows for the integration of the distinct chemical properties of both the quinoline and sulfonamide moieties into a single entity. researchgate.net The resulting hybrid compounds have been explored for various biological activities. nih.govrsc.org
Beyond sulfonamides, the 8-aminoquinoline core has been conjugated with a variety of other molecules, including natural products and their derivatives. For example, hybrid molecules have been designed and synthesized by linking the 8-aminoquinoline scaffold to natural antioxidant acids such as ferulic acid, caffeic acid, and lipoic acid via amino acid linkers. nih.gov Another notable example is the creation of 8-aminoquinoline-melatonin hybrids, which aim to combine the distinct properties of both parent molecules into a single multifunctional agent. nih.gov These synthetic efforts highlight the versatility of the 8-aminoquinoline structure in constructing complex and potentially synergistic molecular architectures.
Table 2: Examples of Hybrid Structures Derived from the 8-Aminoquinoline Scaffold
| Hybrid Type | Conjugated Moiety | Linkage Strategy | Purpose of Hybridization | Reference |
|---|---|---|---|---|
| Quinoline-Sulfonamide | Substituted Sulfonamides | Sulfonamide bond formation | Combine antibacterial or other biological properties of both scaffolds. | nih.govrsc.orgrsc.org |
| Quinoline-Natural Acid | Lipoic Acid, Caffeic Acid, Ferulic Acid | Amide bond via amino acid linkers | Merge chelating properties of 8-aminoquinoline with antioxidant properties of natural acids. | nih.gov |
| Quinoline-Melatonin | Melatonin | Multi-step synthesis involving alkylation and amination | Development of multifunctional agents for neurodegenerative diseases. | nih.gov |
| Quinoline-Pyridine | Pyridine (B92270) derivatives bearing a sulfonamide group | One-pot multicomponent reaction | Synthesis of novel, highly functionalized heterocyclic systems. | researchgate.net |
Regioselectivity and Stereoselectivity in Reactions
Controlling the regioselectivity of reactions on the quinoline ring is paramount for the synthesis of specific isomers. The 8-aminoquinoline moiety, particularly when acylated, is a highly effective directing group that enables precise C-H functionalization at remote positions. nih.govacs.org
The most prominent example of regioselectivity is the functionalization at the C5 position of 8-amidoquinolines. researchgate.net A variety of transition-metal-catalyzed reactions, including halogenation, nitration, and sulfonylation, have been shown to proceed with high selectivity at this site. acs.orgnih.govmdpi.comnih.gov This high regioselectivity is attributed to the formation of a stable six-membered palladacycle or a similar metallocycle intermediate involving the catalyst, the amide nitrogen, and the quinoline nitrogen. This intermediate geometry directs the catalytic activity to the C5 position.
While C5 functionalization is dominant, other positions can also be targeted selectively. For example, photocatalytic difluoroalkylation of 8-aminoquinoline amides has been developed to occur regioselectively at the C5 position. researchgate.net Furthermore, under different catalytic conditions, functionalization at other sites, such as the C4-arylation using nickel catalysts, has been achieved. nih.gov The choice of catalyst, oxidant, and reaction conditions plays a crucial role in dictating the regiochemical outcome of these transformations. acs.orgnih.gov
While many reactions focus on regioselectivity, stereoselectivity is also a critical consideration, especially when creating chiral molecules. The Povarov reaction, an aza-Diels-Alder reaction, represents a method for the stereoselective synthesis of substituted quinolines from simpler starting materials like anilines and enol ethers. nih.govrsc.org Although this reaction builds the quinoline ring itself rather than modifying a pre-existing one, it underscores the importance and availability of stereocontrolled methods within quinoline chemistry.
Table 3: Regioselective Reactions of 8-Amidoquinoline Derivatives
| Reaction | Position | Catalyst/Reagent System | Selectivity Principle | Reference |
|---|---|---|---|---|
| Nitration | C5 | Fe(NO₃)₃·9H₂O | Chelation-assisted C-H activation directed by the C8-amido group. | acs.orgnih.gov |
| Halogenation | C5 | Fe(III) / NaX | Iron-catalyzed reaction directed by the N,N-bidentate chelation of the 8-amidoquinoline. | mdpi.com |
| Difluoroalkylation | C5 | Photocatalyst / R-CF₂Br | Photocatalytic regioselective debrominative coupling. | researchgate.net |
| Arylation | C4 | Ni(OTf)₂ / ArMgBr | Nickel-catalyzed C-H activation, with regioselectivity influenced by the catalytic system. | nih.gov |
| Amination | C2 | CuI / Amine | Copper-catalyzed dehydrogenative C-N coupling on quinoline N-oxides. | nih.gov |
Iii. Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis of 8-(Trifluoromethyl)quinolin-5-amine and Its Derivatives
Spectroscopic analysis is fundamental to the structural elucidation of novel and known chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular architecture of trifluoromethyl-substituted quinolines.
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment of each atom can be constructed. tsijournals.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not extensively published, detailed analyses of closely related derivatives, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, offer significant insight. researchgate.netdergipark.org.tr In these derivatives, the aromatic protons of the quinoline (B57606) ring system typically appear as multiplets in the downfield region of the ¹H NMR spectrum. researchgate.net The chemical shifts are influenced by the electronic effects of both the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group.
Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex spectra. For instance, in the study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, calculated chemical shifts showed excellent agreement with experimental values, allowing for the confident assignment of each proton and carbon signal. researchgate.net The ¹³C NMR spectrum of this derivative displays signals for all carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The carbons of the quinoline core resonate at distinct positions, which are influenced by the attached functional groups. researchgate.net
Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data obtained from a study using DMSO-d6 as the solvent and calculations performed at the B3LYP/cc-pVQZ level. researchgate.net
| Atom | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) | Atom | Experimental ¹H (ppm) | Theoretical ¹H (ppm) |
| C2 | 159.8 | 160.6 | H2' | - | 2.58 |
| C3 | 98.9 | 100.2 | H3 | 6.43 | 6.54 |
| C4 | 151.7 | 152.1 | H5 | 7.02 | 7.11 |
| C4a | 149.2 | 149.6 | H6 | 7.45 | 7.53 |
| C5 | 114.3 | 115.0 | H7 | 7.58 | 7.64 |
| C6 | 129.9 | 130.4 | H(NH₂) | 6.18 | - |
| C7 | 120.3 | 121.1 | |||
| C8 | 119.8 | 120.2 | |||
| C8a | 137.9 | 138.8 | |||
| C(CF₃) | 123.9 | 124.5 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the characterization of organofluorine compounds. thermofisher.com The trifluoromethyl (CF₃) group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, located in a characteristic chemical shift region. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlap, making it an excellent tool for identifying and quantifying fluorinated species. thermofisher.com
The chemical shift of the CF₃ group is sensitive to its electronic environment on the quinoline ring. For example, the ¹⁹F NMR spectrum of 2-methyl-4-(trifluoromethyl)quinoline (B14453437) in CDCl₃ shows a signal at -62.0 ppm, while for 2-methyl-4,6-bis(trifluoromethyl)quinoline, two distinct signals appear at -61.8 ppm and -62.9 ppm, corresponding to the two different CF₃ groups. wiley-vch.de This technique is crucial for confirming the presence and position of the trifluoromethyl substituent on the quinoline scaffold. beilstein-journals.orgmdpi.com
Table 2: ¹⁹F NMR Chemical Shifts for Various Trifluoromethyl-Substituted Quinolines Data obtained in CDCl₃. wiley-vch.de
| Compound | Position of CF₃ | ¹⁹F Chemical Shift (ppm) |
| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | 4 | -62.1 |
| 2-Methyl-4,6-bis(trifluoromethyl)quinoline | 4, 6 | -61.8, -62.9 |
| 2-Methyl-4-(trifluoromethyl)quinoline | 4 | -62.0 |
| 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline | 4 | -62.2 |
In the spectra of amino-trifluoromethyl-quinolines, key vibrational bands include:
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching modes appear around 3000-3100 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the quinoline ring skeleton are observed in the 1400-1650 cm⁻¹ range.
C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region. dergipark.org.tr
For comparison, the IR spectrum of the parent molecule 8-aminoquinoline (B160924) shows the characteristic N-H and aromatic C-H stretches, but lacks the intense C-F absorption bands, highlighting the utility of this spectral region for confirming the trifluoromethyl substitution. nist.gov Detailed studies on derivatives like 4-amino-2-methyl-8-(trifluoromethyl)quinoline have successfully assigned the majority of the fundamental vibrational modes by correlating the experimental FT-IR and FT-Raman spectra with scaled quantum mechanical force field calculations. dergipark.org.tr
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is primarily used to confirm the molecular weight of a compound. For this compound, the expected molecular weight is 212.17 g/mol . bldpharm.com In electron ionization (EI) mass spectrometry of similar compounds, a prominent molecular ion peak (M⁺) is typically observed, confirming the molecular formula. wiley-vch.de For instance, the mass spectrum of 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline shows the molecular ion peak as the base peak (100% relative abundance), confirming its molecular weight. wiley-vch.de This technique provides definitive evidence for the elemental composition when used in its high-resolution (HRMS) format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of modern chemical characterization. researchgate.netnih.gov These computational methods allow for the prediction of molecular structures, spectroscopic properties, and electronic characteristics, providing a theoretical framework that complements and enhances experimental findings. nih.gov
For quinoline derivatives, DFT methods like B3LYP, combined with various basis sets (e.g., cc-pVDZ, 6-311++G(**)), are commonly used to perform geometry optimizations and predict spectroscopic data. researchgate.netdergipark.org.trnih.gov The process involves finding the lowest energy conformation of the molecule and then calculating properties for that optimized structure.
Key applications of quantum chemical investigations for compounds like this compound include:
Structural Analysis: Predicting bond lengths, bond angles, and dihedral angles to establish the most stable three-dimensional structure.
Spectroscopic Prediction: Calculating NMR chemical shifts (using methods like GIAO), IR frequencies, and Raman intensities. researchgate.netdergipark.org.trnih.gov The strong correlation often found between calculated and experimental spectra validates the molecular structure and aids in the definitive assignment of signals and bands. researchgate.net
Electronic Property Analysis: Investigating the electronic landscape of the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. dergipark.org.trresearchgate.net
The synergy between quantum chemical calculations and experimental spectroscopy provides a robust and reliable platform for the comprehensive characterization of complex molecules like this compound and its derivatives.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. Such calculations can predict a wide range of properties, including molecular geometry and vibrational frequencies.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this process, a theoretical model, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), is employed. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero.
For a molecule like this compound, key geometric parameters of interest would include the planarity of the quinoline ring system, the bond lengths and angles associated with the trifluoromethyl and amine groups, and any intramolecular interactions, such as hydrogen bonding.
Table 1: Representative Optimized Geometric Parameters for a Trifluoromethyl-Substituted Aminoquinoline Analogue
The following data is for 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline and is presented for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (amine) | 1.37 Å |
| C-C (ring) | 1.38 - 1.42 Å | |
| C-CF3 | 1.52 Å | |
| C-F | 1.34 Å | |
| Bond Angle | C-N-H | 118.5° |
| C-C-C (ring) | 118° - 122° | |
| F-C-F | 106.5° | |
| Dihedral Angle | C-C-N-H | ~0° (indicating planarity) |
This interactive table demonstrates the kind of data obtained from geometry optimization. The values indicate a largely planar quinoline ring with the amine group also in the plane, while the trifluoromethyl group possesses a tetrahedral-like geometry.
Once the molecular geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations not only provide the frequencies but also the intensities of the corresponding spectral bands and the nature of the atomic motions for each mode.
These theoretical spectra are crucial for assigning the bands in experimentally obtained spectra. For this compound, characteristic vibrational modes would include N-H stretching and bending of the amine group, C-F stretching of the trifluoromethyl group, and various stretching and bending modes of the quinoline ring. A comparison of calculated and experimental frequencies often shows good agreement, though scaling factors are sometimes applied to the calculated values to improve the match.
Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Trifluoromethyl-Substituted Aminoquinoline Analogue
The following data is for 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline and is presented for illustrative purposes.
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H symmetric stretching |
| 3350 | N-H asymmetric stretching |
| 1620 | N-H scissoring |
| 1580 | C=C aromatic stretching |
| 1350 | C-N stretching |
| 1130-1180 | C-F stretching |
| 780 | C-H out-of-plane bending |
This interactive table showcases the types of vibrational modes and their predicted frequencies. The distinct frequencies for the amine and trifluoromethyl groups serve as important spectroscopic signatures.
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO may be distributed over the quinoline ring and the electron-withdrawing trifluoromethyl group.
Table 3: Representative Frontier Molecular Orbital Energies for a Trifluoromethyl-Substituted Aminoquinoline Analogue
The following data is for 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline and is presented for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.3 eV |
This interactive table presents the calculated energies of the frontier orbitals. The relatively large energy gap suggests that this type of molecule is expected to be chemically stable.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. Regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms.
In this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, as well as the fluorine atoms of the trifluoromethyl group. Positive potential would be expected around the hydrogen atoms of the amine group.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor). emerginginvestigators.org The process involves sampling a large number of possible conformations of the ligand in the binding site and scoring them based on their binding affinity. emerginginvestigators.org
For a compound like this compound, docking studies could be performed to investigate its potential interactions with various biological targets. The results of such studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For example, the amine group could act as a hydrogen bond donor, while the quinoline ring could participate in pi-pi stacking with aromatic amino acid residues in the protein's active site. emerginginvestigators.org The trifluoromethyl group could engage in hydrophobic interactions. These studies are crucial for the rational design of new molecules with specific biological activities. emerginginvestigators.org
Iv. Biological Activities and Pharmacological Applications
Antimicrobial Properties
The quinoline (B57606) nucleus is a foundational structure in the development of various antimicrobial agents. Modifications, such as the addition of an amino group at the 5-position and a trifluoromethyl group at the 8-position, are explored to enhance efficacy and overcome resistance.
Quinolone derivatives containing a trifluoromethyl group have been systematically evaluated for their antibacterial potential. These compounds are often compared to established fluoroquinolones to gauge their relative effectiveness.
Research has demonstrated that quinoline derivatives exhibit activity against a spectrum of bacteria, including common pathogens like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
A series of 8-(trifluoromethyl)-substituted quinolones has been evaluated for in vitro antibacterial activity. While their activity was found to be less than that of 6,8-difluoro analogues, they were generally equivalent to their 8H analogues nih.gov. In vivo studies showed that these trifluoromethyl derivatives are comparable to the 6,8-difluoro series and demonstrate a significant improvement in efficacy—up to 10-fold—against Streptococcus pyogenes and Streptococcus pneumoniae when compared to ciprofloxacin counterparts nih.gov.
Furthermore, materials containing 5-amino-8-hydroxyquinoline have shown good antibacterial efficacy, with stronger activity observed against S. aureus than against E. coli mdpi.com. The antibacterial effect of related compounds, such as 8-hydroxyquinoline (B1678124) (8HQ), has also been evaluated against E. coli and S. aureus nih.gov. A series of synthesized 5-aminoquinoline derivatives demonstrated good antimicrobial activity against tested microbial strains researchgate.net.
Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives
| Compound/Class | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| 8-(Trifluoromethyl)quinolones | Streptococcus pyogenes | Up to 10-fold improvement in efficacy vs. ciprofloxacin (in vivo) | nih.gov |
| 8-(Trifluoromethyl)quinolones | Streptococcus pneumoniae | Up to 10-fold improvement in efficacy vs. ciprofloxacin (in vivo) | nih.gov |
| 5-Amino-8-hydroxyquinoline | Staphylococcus aureus | Good antibacterial efficacy | mdpi.com |
| 5-Amino-8-hydroxyquinoline | Escherichia coli | Moderate antibacterial efficacy | mdpi.com |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | Active | nih.govmdpi.com |
| 8-Hydroxyquinoline (8HQ) | Escherichia coli | Active | nih.gov |
Note: MIC (Minimum Inhibitory Concentration) values are a standard measure of antibacterial potency. The table presents a summary of findings; specific MIC values vary across studies.
The antibacterial mechanism of quinoline derivatives is multifaceted. Studies on related 5-amino-4-quinolones suggest a mechanism involving the selective disruption of bacterial membranes nih.gov. Other investigations into quinoline-based compounds indicate that they can compromise the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death nih.gov. For some derivatives like 8-hydroxyquinoline, the mechanism is linked to its ability to chelate metal ions, which is crucial for its biological activity nih.govmdpi.com. This chelation can disrupt intracellular metal homeostasis in bacteria mdpi.com.
New quinoline derivatives are often benchmarked against traditional antibiotics to assess their potential clinical utility. As noted, 8-(trifluoromethyl)quinolones have shown up to a tenfold improvement in in vivo efficacy against specific Streptococcus species compared to ciprofloxacin nih.gov. In the realm of antimalarial 8-aminoquinolines, primaquine has been found to be more effective in vitro against P. falciparum than antibiotics such as clindamycin and doxycycline, which are sometimes used in malaria treatment mdpi.com.
Derivatives of 8-quinolinamine and 8-hydroxyquinoline have demonstrated notable antifungal properties against a range of opportunistic yeasts and fungi. The inclusion of a trifluoromethyl group is a strategy explored to enhance this activity.
Studies have reported the antifungal activities of 8-quinolinamines against pathogens such as Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus researchgate.net. Similarly, 8-hydroxyquinoline derivatives are known to possess fungicidal properties . For instance, novel 8-hydroxyquinoline derivatives with a triazole core at the 5-position have shown significant antifungal activity against various Candida species, dermatophytes, and Fusarium solani, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL mdpi.com. The mechanism for some of these compounds is suggested to involve cell wall damage mdpi.com. Materials incorporating 5-amino-8-hydroxyquinoline also exhibit good antifungal efficacy against C. albicans mdpi.com.
Table 2: Antifungal Spectrum of 8-Quinolinamine and 8-Hydroxyquinoline Derivatives
| Fungal Strain | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Candida albicans | 8-Quinolinamines | Active | researchgate.net |
| Candida glabrata | 8-Quinolinamines | Active | researchgate.net |
| Cryptococcus neoformans | 8-Quinolinamines | Highly effective (some compounds) | researchgate.net |
| Aspergillus fumigatus | 8-Quinolinamines | Active | researchgate.net |
| Candida species | 5-Triazole-8-hydroxyquinoline | Active (MIC 0.5-4 µg/mL) | mdpi.com |
| Fusarium solani | 5-Triazole-8-hydroxyquinoline | Active (MIC 0.5-4 µg/mL) | mdpi.com |
The 8-aminoquinoline (B160924) scaffold is a cornerstone of antimalarial drug discovery, being the basis for drugs like primaquine and tafenoquine, which are crucial for eradicating the liver stages of Plasmodium vivax and P. ovale malaria nih.gov. The development of new analogues, including those with trifluoromethyl groups, is an active area of research aimed at improving efficacy and metabolic stability nih.govacs.org.
Tafenoquine, a key 8-aminoquinoline derivative, possesses potent activity against the blood stages of Plasmodium falciparum mdpi.com. A series of novel 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against P. falciparum cell growth and were particularly more active against chloroquine-resistant clones than sensitive ones acs.org. These new compounds also showed high metabolic stability in both human and mouse microsomal tests acs.org. The strategic design of new antimalarials often involves hybrid molecules that combine the pharmacophoric 2,8-bis-(trifluoromethyl)quinoline moiety, present in mefloquine, with other structural components to create potent agents nih.gov.
Antileishmanial Activity
The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents. Specifically, the 8-aminoquinoline class of compounds, to which 8-(trifluoromethyl)quinolin-5-amine belongs, has been a source of prominent antileishmanial drug candidates. Compounds such as sitamaquine and tafenoquine are 8-aminoquinolines that have demonstrated activity against Leishmania species. nih.gov Research into various 3, 6, and 8-aminoquinoline substituted compounds has shown that several of these derivatives exhibit significant in-vitro antileishmanial activity against the promastigote form of Leishmania donovani. researchgate.net
The mechanism of action for some 8-aminoquinolines involves targeting the parasite's respiratory complex III and inducing apoptosis. nih.gov While direct studies on the antileishmanial properties of this compound are not extensively documented, the proven efficacy of structurally related 8-aminoquinolines suggests that it is a promising candidate for further investigation in this area. nih.govnih.gov
Antimycobacterial Activity
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. Quinoline derivatives have been identified as a promising class of compounds with antimycobacterial properties. nih.gov Research into 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis strain H37Rv. semanticscholar.org
| Compound | Description | MIC (µg/mL) | % Inhibition at 6.25 µg/mL |
|---|---|---|---|
| Compound 1 | 2,8-bis(trifluoromethyl)quinolin-4-amine with 2-piperidin-1-yl-ethylamine side-chain | 3.13 | 98% |
| Compound 7 | Bisquinoline with an extended diamino alkane chain | >6.25 | 89% |
| Compound 6 | Bisquinoline with 1,7-diaminoheptane chain | >6.25 | 78% |
Anticancer Potential
The quinoline nucleus is a privileged scaffold in anticancer drug discovery, with derivatives showing a wide range of cytotoxic and mechanistic activities.
Cytotoxicity in Cancer Cell Lines (e.g., HeLa, CaCo-2, Breast Cancer Cells)
While specific cytotoxicity data for this compound is limited, numerous studies on structurally related quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines. For instance, certain 2-substituted-8-hydroxyquinolines have shown antiproliferative effects on HeLa cervical cancer cells. nih.gov In the context of colorectal cancer, a neocryptolepine derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), displayed significant cytotoxicity against Caco-2 cells with an IC50 value of 0.51 µM. Furthermore, various 8-aminoquinoline derivatives have been evaluated against breast cancer cell lines, showing promise in inhibiting their growth.
| Compound Class | Cell Line | Cancer Type | Reported Activity / IC50 | Source |
|---|---|---|---|---|
| 2-Substituted-8-Hydroxyquinolines | HeLa | Cervical Cancer | Antiproliferative effects noted | nih.gov |
| Indolo[2,3-b] Quinoline Derivative (MMNC) | Caco-2 | Colorectal Cancer | 0.51 µM | |
| 8-Hydroxyquinoline Derivatives | HCT 116 (p53+/+) | Colorectal Cancer | 0.73–10.48 µM | nih.gov |
| 8-Aminoquinoline-Naphthyl Copper Complex | MCF-7 | Breast Cancer | 2.54 µM | |
| 8-Aminoquinoline-Naphthyl Copper Complex | MDA-MB-231 | Breast Cancer | 3.31 µM |
Induction of Apoptosis and Modulation of Signaling Pathways
A key mechanism for the anticancer effect of many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger this process through various signaling cascades. A derivative, PQ1, which contains a 5-(3-trifluoromethylphenyloxy) group, induces apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.
Other quinoline compounds have been found to inhibit critical cancer survival pathways. For example, the indolo[2,3-b] quinoline derivative MMNC was shown to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently overactive in cancers, promoting cell growth and survival. The ability of quinoline structures to modulate such fundamental pathways underscores their therapeutic potential.
Inhibition of Specific Enzymes (e.g., Histone Deacetylases (HDACs), Lactate Dehydrogenase (LDH))
The anticancer activity of this compound may also be attributable to the inhibition of specific enzymes crucial for cancer cell survival and proliferation.
Histone Deacetylases (HDACs): The trifluoromethyl group is a key feature of some potent enzyme inhibitors. Specifically, trifluoromethyl ketones have been identified as effective inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. nih.gov Detailed kinetic studies have shown that trifluoromethyl ketone-based inhibitors can exhibit complex, slow-binding mechanisms against certain classes of HDAC enzymes, suggesting a potent and durable inhibitory effect. researchgate.net
Lactate Dehydrogenase (LDH): Many cancer cells rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA) is a key enzyme in this process, converting pyruvate to lactate. nih.gov Inhibition of LDHA is a promising strategy for cancer treatment. The quinoline scaffold has been successfully used to design potent and selective LDHA inhibitors. nih.govresearchgate.net Furthermore, a compound containing a trifluoromethylbenzene moiety, 1-(phenylseleno)-4-(trifluoromethyl)benzene, was identified as a potent LDHA inhibitor that suppresses tumor growth, suggesting that the trifluoromethyl group on the quinoline core could contribute to LDH inhibition. nih.gov
Synergistic Effects with Other Anticancer Agents
While direct studies on the synergistic effects of this compound with other anticancer drugs are not yet available, its potential mechanisms of action suggest promising combination strategies. For instance, as a potential inhibitor of glycolysis via LDH inhibition, it could be combined with agents that target mitochondrial respiration. Studies have shown that combining a mitochondria-targeting agent with a glycolytic inhibitor can significantly enhance the cytotoxic effect on breast cancer cells. mdpi.com This dual-pronged attack on cancer cell metabolism represents a rational approach to overcoming the metabolic plasticity that allows tumors to develop drug resistance. mdpi.comnih.gov Further research is warranted to explore the potential of this compound in combination therapies.
Other Biological Activities
Potassium Channel Activation (KCa3.1)
Research into the biological activity of this compound has revealed its role as a synthetic precursor for novel modulators of the intermediate-conductance calcium-activated potassium channel, KCa3.1. While direct studies on this compound as a KCa3.1 activator are not extensively documented in the available literature, its derivative, 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-101), has been synthesized and evaluated for its potential to activate this channel. nih.gov
The KCa3.1 channel is a crucial component in regulating T-cell immune responses, and its pharmacological activation is considered a promising strategy to enhance anti-tumor immunity. escholarship.orgnih.govconsensus.app In a study aimed at identifying selective KCa3.1 activators, a series of quinoline derivatives were synthesized, including NKV-101, which originates from this compound. nih.gov The synthesis of NKV-101 involves a multi-step process starting with this compound. nih.gov
Electrophysiological screening of NKV-101 was performed to determine its efficacy and selectivity as a KCa3.1 activator. These studies are critical in characterizing the pharmacological profile of new compounds and their potential therapeutic applications. The activation of KCa3.1 channels by small molecules can augment the potassium efflux in T-cells, which is a key event in sustaining calcium signaling and promoting their cytotoxic activity against cancer cells. escholarship.orgnih.govconsensus.app
While the specific EC50 value for NKV-101's activation of KCa3.1 is not detailed in the provided search results, the investigation into this and other related quinoline derivatives highlights the importance of the quinoline scaffold in the design of new KCa3.1 modulators. The findings from the study of NKV-101 and other similar compounds could pave the way for the development of more potent and selective KCa3.1 activators for immunotherapy. nih.govescholarship.orgnih.govconsensus.app
Table 1: Investigated Quinoline Derivative as KCa3.1 Activator
| Compound Name | Starting Material | Biological Target | Investigated Activity |
| 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-101) | This compound | KCa3.1 | Channel Activation |
EZH2 Inhibition
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in cancer therapy due to its frequent over-expression in various malignancies. nih.govnih.govnih.gov The inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, thereby impeding cancer progression. While direct inhibitory activity of this compound on EZH2 has not been specifically reported in the reviewed literature, the broader class of quinoline derivatives has been explored for this purpose.
A number of studies have focused on the design and synthesis of quinoline-based compounds as EZH2 inhibitors. nih.govnih.gov For instance, a series of 5-methoxyquinoline derivatives were synthesized and evaluated for their ability to inhibit EZH2. nih.govnih.gov Structure-activity relationship (SAR) studies in this series led to the discovery of potent inhibitors, with one compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, exhibiting an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This particular compound was also shown to reduce the global levels of H3K27me3, a key product of EZH2's enzymatic activity, in cellular assays and demonstrated anti-proliferative effects against tumor cell lines. nih.govnih.gov
Furthermore, a patent application has disclosed a series of novel quinoline compounds as EZH2 inhibitors for the treatment of cancer. nih.gov This highlights the ongoing interest in the quinoline scaffold for developing new epigenetic drugs. The core structure of these inhibitors and the substitutions on the quinoline ring are crucial for their potency and selectivity.
Although these findings are promising for the quinoline class of compounds, it is important to note that the specific inhibitory potential of this compound against EZH2 remains to be determined through direct experimental evaluation. The presence of the trifluoromethyl group at the 8-position and the amine at the 5-position would significantly influence its electronic and steric properties, and thus its binding affinity to the EZH2 active site.
Table 2: Examples of Quinoline Derivatives as EZH2 Inhibitors
| Compound Class | Key Structural Features | Target | Reported Activity |
| 5-Methoxyquinolines | Methoxy (B1213986) group at position 5, various amine substitutions | EZH2 | Inhibition |
| Patented Quinolines | Varied substitution patterns on the quinoline ring | EZH2 | Inhibition |
V. Structure Activity Relationships Sar and Drug Design Principles
Impact of Trifluoromethyl Group Position and Substitution Pattern
The trifluoromethyl (CF3) group is a key substituent in modern pharmaceuticals, primarily due to its ability to significantly alter a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell permeability.
The position and pattern of trifluoromethyl substitution on the quinoline (B57606) ring are critical for biological activity. Studies on related scaffolds have shown that specific substitution patterns are highly favored for certain targets. For instance, in the development of Retinoid X Receptor (RXR) agonists based on a tetrahydrocyclopenta[c]quinoline core, a 3,5-bistrifluoromethylphenyl motif was identified as the most favored substituent, significantly enhancing potency. nih.gov Similarly, a 3-fluoro-5-trifluoromethyl pattern also increased potency, though to a lesser extent. nih.gov
The electron-withdrawing effect of the CF3 group is essential for certain cyclization reactions used in synthesizing quinoline derivatives. acs.org This property can influence the reactivity of the entire molecule. The introduction of a trifluoromethyl group into organic molecules is known to have a significant influence on their pharmaceutical properties, often enhancing lipophilicity, metabolic stability, and pharmacokinetic profiles. nih.gov
Table 1: Impact of Trifluoromethyl Substitution on RXR Agonist Potency
| Compound Analogue | Substitution Pattern | Relative Potency |
| Analogue 1 | 3-fluoro-5-trifluoromethyl | ~5-fold increase |
| Analogue 2 | 3,5-bistrifluoromethyl | ~5-10-fold increase |
Data derived from studies on a tetrahydrocyclopenta[c]quinoline scaffold. nih.gov
Role of the Amine Functionality
In the context of antibacterial agents, the presence of a C5-amino group on the quinolone scaffold has been shown to contribute to activity, although its effect can be heavily modulated by other substituents on the ring, particularly the N1-substituent. slideshare.net This indicates a complex interplay between different parts of the molecule in determining the final biological outcome. Studies have identified that an amino group at the C-5 position, in conjunction with other features, can result in compounds with antibacterial activity. nih.gov
Research into amino-quinoline derivatives has demonstrated that the presence of amine groups, along with the quinoline core, is essential for selective and potent anticancer effects. nih.gov This dual requirement highlights the amine's role in mediating interactions that lead to cytotoxicity in cancer cells, potentially by inducing mitochondrial dysfunction through increased reactive oxygen species (ROS) levels. nih.gov Furthermore, derivatives of 8-aminoquinoline (B160924) are recognized as effective fluorogenic chelators for ions like Zn2+, indicating the amine's capacity for metal coordination, a property relevant in various biological contexts. nih.gov
In the development of anti-HIV agents, quinolin-4-amines have been studied, where the amino group is a key feature. rsc.org While this is a different isomer, it underscores the general importance of the amino group on the quinoline scaffold for antiviral activity.
Modifications to the Quinoline Core
The quinoline scaffold is a versatile template in drug design, and modifications to its core structure are a primary strategy for optimizing therapeutic properties. acs.org The type, position, and nature of substituents can dramatically enhance pharmacological efficacy. slideshare.netacs.org
Structure-activity relationship studies have revealed that various positions on the quinoline ring are amenable to substitution, leading to improved activity against different diseases.
Anticancer Activity : For antitumor quinoline derivatives, specific substitutions are critical. An aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been shown to play an important role in achieving optimal cytotoxic activity. rsc.org The introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has also been shown to enhance antiproliferative action. researchgate.net
Antimalarial Activity : In the search for antimalarial agents, the presence of a bromine atom at C-6 has been identified as an essential moiety for improving activity. slideshare.net Conversely, for some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. slideshare.net
Antibacterial Activity : The spectrum and potency of 7-piperazinyl quinolones can be significantly enhanced by the careful selection of substituents at the C-5 and C-8 positions. slideshare.net
These findings demonstrate that the quinoline core can be systematically modified to tune the biological activity for a desired therapeutic target. researchgate.net
Table 2: Examples of Quinoline Core Modifications and Their Effects
| Position of Modification | Substituent | Resulting Effect | Target/Disease | Citation |
| C-2 | Methoxy (OCH3) | Enhanced activity | Antimalarial | slideshare.net |
| C-3 | Cyano (CN) | Important for activity | Anticancer | rsc.org |
| C-4 | Aniline | Important for activity | Anticancer | rsc.org |
| C-6 | Bromine (Br) | Essential for activity improvement | Antimalarial | slideshare.net |
| C-7 | Alkoxy groups | Important for activity | Anticancer | rsc.org |
Ligand Design and Optimization for Specific Biological Targets
The rational design and optimization of ligands based on the 8-(trifluoromethyl)quinolin-5-amine scaffold are guided by SAR principles to achieve high affinity and selectivity for specific biological targets. This process often involves a ligand-based drug design approach, where an active compound serves as a template for developing new, improved derivatives. acs.org
For instance, in the development of anticancer agents, quinoline derivatives have been designed to target specific enzymes like PI3K/mTOR and Serine/threonine kinase STK10. acs.orgresearchgate.net Analysis of the structural features of highly active compounds allows for the targeted modification of the scaffold to enhance binding affinity and biological activity. acs.orgresearchgate.net
In the pursuit of antidiabetic agents, quinoline-based hydrazones have been designed and optimized to target key metabolic enzymes such as α-glucosidase, α-amylase, and aldose reductase. researchgate.net SAR analysis of these compounds revealed that substitutions with electron-withdrawing properties or halogen groups enhance enzyme binding and inhibitory activity. researchgate.net Similarly, for transthyretin (TTR) amyloidogenesis inhibitors, a library of quinoline derivatives was synthesized and evaluated, leading to the discovery that compounds bearing a hydrophobic substituent like chlorine exhibited potent activity, comparable to the approved drug tafamidis. researchgate.net
This targeted approach, combining synthesis and biological evaluation, allows for the systematic optimization of the quinoline scaffold to produce potent and selective inhibitors for a wide range of biological targets. researchgate.netresearchgate.net
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate structure-activity relationships at a molecular level. For quinoline derivatives, a variety of computational approaches are employed to guide the design and optimization of new ligands. acs.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used. These methods correlate the 3D structural and electrostatic properties of a series of compounds with their biological activities. rsc.orgacs.orgacs.org By generating contour maps, these models can identify specific regions of a molecule where steric, electrostatic, hydrophobic, or hydrogen-bonding features are favorable or unfavorable for activity. acs.orgresearchgate.net This information provides direct guidance for designing new derivatives with potentially enhanced potency. acs.orgresearchgate.net
Molecular Docking is another critical computational technique. It predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. acs.orgresearchgate.net This allows researchers to visualize the binding mode, identify key amino acid interactions (such as hydrogen bonds and π-π stacking), and understand the molecular basis for a compound's activity. acs.orgresearchgate.net Docking studies have been instrumental in rationalizing the increased efficacy of certain quinoline derivatives and exploring their bioactive conformations. acs.orgresearchgate.net
These in silico methods, often used in combination, facilitate a more rational approach to drug design, enabling the development of novel and potent agents based on the quinoline scaffold. acs.org
Table 3: Common Computational Methods in Quinoline SAR Studies
| Computational Method | Application in SAR | Key Insights Provided | Citations |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structure with biological activity. | Identifies favorable/unfavorable steric, electrostatic, and hydrophobic regions. | acs.org, acs.org, rsc.org, |
| Molecular Docking | Predicts ligand-receptor binding modes. | Reveals key binding interactions and bioactive conformations. | acs.org, researchgate.net, researchgate.net |
| MM/GBSA | Calculates binding free energies. | Estimates binding affinity of ligand-protein complexes. | researchgate.net |
Vi. Applications in Materials Science and Analytical Chemistry
Materials Science Applications
In the realm of materials science, the incorporation of fluorinated moieties like the trifluoromethyl group is a well-established strategy for enhancing the performance of materials. For 8-(Trifluoromethyl)quinolin-5-amine, its potential lies in the synthesis of specialized polymers and the creation of new materials with desirable electronic and optical characteristics.
While specific research detailing the use of this compound in the synthesis of fluorinated polymers is not extensively documented in publicly available literature, the known properties of trifluoromethylated compounds allow for informed predictions of its potential impact. The introduction of a trifluoromethyl group into a polymer backbone can lead to several enhanced properties:
Thermal Stability: The high bond strength of the C-F bond contributes to increased thermal resistance of the resulting polymer.
Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack, enhancing the polymer's durability in harsh environments.
Low Surface Energy: This property can lead to materials with hydrophobic and oleophobic surfaces, useful for coatings and low-friction applications.
Modified Dielectric Properties: The strong dipole moment of the C-F bond can alter the dielectric constant of the polymer, a crucial parameter in electronic applications.
The amine group on this compound provides a reactive site for polymerization reactions, such as polycondensation or as a monomer in the synthesis of polyimides and other high-performance polymers.
Table 1: Potential Enhancements in Fluorinated Polymers Incorporating this compound
| Property | Enhancement | Potential Application |
| Thermal Stability | Increased resistance to heat degradation | High-temperature resistant materials, aerospace components |
| Chemical Resistance | Improved durability against corrosive chemicals | Chemical processing equipment, protective coatings |
| Surface Energy | Lowered surface tension, leading to hydrophobicity | Water-repellent surfaces, anti-fouling coatings |
| Dielectric Constant | Potential for modification | Insulators in microelectronics, high-frequency circuit boards |
The electronic and optical properties of materials containing this compound are a subject of theoretical interest, though experimental data remains scarce. Computational studies on similar quinoline (B57606) derivatives suggest that the introduction of a trifluoromethyl group can significantly modulate the electronic structure. researchgate.net
Electronic Properties: Density Functional Theory (DFT) calculations on related molecules indicate that the trifluoromethyl group, being a strong electron-withdrawing group, can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification of the electronic band gap is a key factor in designing materials for specific electronic applications, such as organic semiconductors and components for organic light-emitting diodes (OLEDs).
Optical Properties: The fluorescence and phosphorescence characteristics of quinoline derivatives are known to be sensitive to their molecular environment and substituents. bohrium.com While specific studies on the optical properties of this compound are limited, research on analogous compounds like 8-hydroxyquinoline (B1678124) has shown that metal chelation can lead to highly fluorescent complexes. scirp.org It is plausible that this compound could be a ligand for the synthesis of novel phosphorescent or fluorescent materials for applications in sensing, imaging, and lighting technologies. Theoretical studies on similar compounds suggest that the presence of the trifluoromethyl group could influence the nonlinear optical (NLO) properties, potentially leading to materials for applications in photonics and optical communications. researchgate.net
Table 2: Predicted Electronic and Optical Properties and Potential Applications
| Property | Predicted Effect of this compound | Potential Application |
| Electronic | ||
| HOMO/LUMO Energy Levels | Lowering of energy levels due to -CF3 group | Organic semiconductors, charge transport layers in OLEDs |
| Band Gap | Tunable based on molecular structure | Tailored electronic materials |
| Optical | ||
| Fluorescence/Phosphorescence | Potential for forming luminescent metal complexes | Fluorescent probes, OLED emitters, security inks |
| Nonlinear Optical (NLO) Properties | Possible enhancement due to electronic asymmetry | Optical switching, frequency conversion |
Analytical Chemistry Applications
In analytical chemistry, the ability of a molecule to selectively bind with metal ions is a highly valuable trait. The nitrogen atom in the quinoline ring and the amine group of this compound provide potential coordination sites for metal ions, suggesting its utility as a chelating agent.
The principle of using chelating agents in chromatography lies in their ability to form complexes with metal ions, which can then be separated and detected. While the use of this compound itself as a chelating agent in chromatography is not well-documented, the extensive use of its analogue, 8-hydroxyquinoline-5-sulfonic acid (HQS), provides a strong precedent. uci.edu HQS is known to form fluorescent complexes with a wide range of metal ions, enabling their separation and sensitive detection in liquid chromatography. uci.edu
It is hypothesized that this compound could be immobilized on a solid support to create a stationary phase for affinity chromatography, allowing for the selective retention and separation of specific metal ions from a mixture. The trifluoromethyl group might influence the selectivity and stability of the metal complexes formed, potentially offering advantages over existing chelating agents.
The detection and quantification of trace metals in environmental samples is crucial for monitoring pollution and ensuring public health. Chelating agents play a vital role in pre-concentrating trace metals from complex matrices like water and soil, thereby enhancing the sensitivity of analytical techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS).
Although no specific methods employing this compound for environmental trace metal analysis have been published, the known affinity of the quinoline scaffold for various metal ions suggests its potential in this area. scirp.org The formation of stable metal complexes with this compound could facilitate the extraction and concentration of target metals. The fluorine atoms might also enhance the solubility of the complexes in organic solvents used for extraction. Further research is needed to evaluate its efficacy and selectivity for different metal ions in complex environmental matrices.
Vii. Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of 8-(Trifluoromethyl)quinolin-5-amine and its analogues. While classical methods for quinoline (B57606) synthesis are well-established, future research will likely focus on more sophisticated and sustainable approaches.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have shown promise in the synthesis of highly functionalized and alkynylated quinolines. beilstein-journals.orgresearchgate.netnih.govnih.gov The application of these methods to precursors of this compound could yield novel derivatives with unique optical and biological properties. beilstein-journals.orgresearchgate.net Further exploration into one-pot multicomponent reactions, like the Betti and Mannich reactions, could provide efficient routes to complex aminomethylated 8-hydroxyquinoline (B1678124) derivatives, which could be adapted for the synthesis of this compound analogues. mdpi.comrsc.org
Future synthetic strategies will also likely emphasize green chemistry principles, exploring solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to reduce environmental impact and improve reaction efficiency.
Table 1: Promising Synthetic Reactions for this compound Derivatives
| Reaction Type | Potential Application | Key Advantages |
| Sonogashira Coupling | Introduction of alkynyl moieties to the quinoline core | Access to compounds with novel electronic and optical properties. |
| Mannich Reaction | Synthesis of aminomethylated derivatives | High atom economy and straightforward access to bioactive molecules. |
| Betti Reaction | Multicomponent synthesis of aminobenzylquinolines | Efficient formation of complex structures in a single step. |
| Suzuki-Miyaura Coupling | Formation of C-C bonds with various aryl and vinyl partners | Broad substrate scope and functional group tolerance. |
| Buchwald-Hartwig Amination | Direct amination of the quinoline core | Versatile method for introducing diverse amino groups. |
In-depth Mechanistic Studies of Biological Activities
Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects. nih.govresearchgate.netnih.govresearchgate.net The trifluoromethyl group in this compound is expected to significantly influence its biological profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.
Future research should focus on elucidating the precise mechanisms of action of this compound and its derivatives. For instance, in the context of cancer, studies have shown that certain trifluoromethylquinoline derivatives can target key signaling proteins like SGK1 and interfere with tubulin polymerization. researchgate.net Further investigations could explore its potential as an inhibitor of other kinases or its ability to induce apoptosis through specific cellular pathways.
In the realm of infectious diseases, the historical success of quinolines as antimalarials warrants a thorough investigation of this compound's activity against various parasitic strains, including drug-resistant ones. Mechanistic studies could focus on its ability to interfere with heme detoxification or inhibit parasitic enzymes. Moreover, given the recent findings on fluorine-based quinolines as potential inhibitors of SARS-CoV-2 proteins, exploring the antiviral activity and mechanism of this compound is a timely and promising research avenue. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide profound insights into its structure-activity relationships (SAR) and guide the rational design of new derivatives with enhanced properties.
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, molecular geometry, and reactivity of the molecule. tandfonline.comnih.gov These studies can help in predicting its behavior in biological systems and its potential for forming stable complexes with therapeutic targets.
Molecular docking and molecular dynamics simulations are powerful techniques to visualize and analyze the binding interactions of this compound with specific proteins. nih.govtandfonline.comacs.org By identifying key amino acid residues involved in binding, these simulations can guide the design of more potent and selective inhibitors. For example, computational studies on similar fluorinated compounds have provided detailed insights into their binding with proteins involved in viral assembly and androgen receptors. nih.govacs.org
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. | Prediction of chemical stability, reaction mechanisms, and optical properties. |
| Molecular Docking | Binding mode and affinity with biological targets. | Identification of potential therapeutic targets and key binding interactions. |
| Molecular Dynamics (MD) Simulations | Conformational stability and dynamics of ligand-protein complexes. | Understanding the dynamic behavior and binding free energies of the compound. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Development of predictive models to guide the design of new analogues. |
Development of Targeted Therapies and Advanced Materials
The "privileged scaffold" nature of the quinoline ring makes it an excellent starting point for the development of targeted therapies and advanced functional materials. usc.edunih.govresearchgate.net The unique properties of the trifluoromethyl group can be harnessed to create highly specific and effective agents.
In oncology, the development of kinase inhibitors is a major focus. usc.edu The this compound scaffold could be elaborated to design potent and selective inhibitors of kinases implicated in cancer progression. Furthermore, its potential as a scaffold for targeted drug delivery systems, where it could be conjugated to tumor-targeting ligands, warrants investigation.
Beyond medicine, the fluorescent properties of quinoline derivatives suggest their potential application in advanced materials. beilstein-journals.orgresearchgate.netnih.gov The introduction of a trifluoromethyl group can modulate the emission and absorption wavelengths, leading to the development of novel organic light-emitting diodes (OLEDs), chemosensors, and bio-imaging agents. mdpi.com
Clinical Translation and Pre-clinical Development
The ultimate goal for many novel bioactive compounds is their successful translation into clinical practice. For this compound and its derivatives, a systematic and rigorous preclinical development program is essential.
Initial preclinical studies would involve comprehensive in vitro and in vivo testing to evaluate the efficacy and safety of lead compounds. researchgate.netmdpi.com For antimalarial candidates, this would include testing against a panel of Plasmodium species and in animal models of malaria. nih.govnih.gov For anticancer agents, evaluation in various cancer cell lines and xenograft models would be necessary. researchgate.net
Pharmacokinetic and pharmacodynamic (PK/PD) studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. The trifluoromethyl group is known to often improve metabolic stability, which could translate to a better pharmacokinetic profile. The journey from a promising lead compound to a clinically approved drug is long and challenging, but the unique chemical properties of this compound make it a compelling candidate for further investigation and development. researchgate.net
Q & A
Basic: What spectroscopic methods are recommended for characterizing 8-(Trifluoromethyl)quinolin-5-amine derivatives?
Answer:
Characterization should include 1H and 13C NMR spectroscopy to confirm structural integrity and substitution patterns. For example, in a related quinolin-5-amine derivative (6-(trifluoromethoxy)quinolin-5-amine), distinct proton signals at δ 8.93 (quinoline H) and δ 7.42 (aromatic H) were observed, with trifluoromethyl groups confirmed via coupling patterns . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity, as demonstrated by an [M+H]+ peak at m/z 229.0592 (calcd. 229.0589) for the same compound .
Basic: How can researchers optimize synthetic routes for this compound derivatives?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., methanol) improve solubility and recrystallization efficiency, as seen in the purification of a pyrazolo-triazolo-pyrimidine derivative .
- Catalytic conditions : Nucleophilic substitution reactions under mild temperatures (e.g., 60–80°C) enhance yields for trifluoromethyl-containing heterocycles .
- Yield monitoring : For intermediates, yields of ~73% have been achieved using stepwise protocols with rigorous byproduct removal .
Advanced: How do substituent effects (e.g., electron-withdrawing groups) influence the biological activity of this compound derivatives?
Answer:
Substituents at the quinoline ring’s 8-position significantly alter reactivity. For instance:
- Nitro groups (electron-withdrawing) enhance electrophilic reactivity, enabling interactions with nucleophilic residues in proteins (e.g., skin sensitization models) .
- Amine groups (electron-donating) reduce electrophilicity but improve solubility, as shown in comparative SAR studies of 8-amino vs. 8-nitro quinoline derivatives .
Computational modeling (e.g., density functional theory ) can predict charge distribution and guide rational design .
Advanced: What experimental strategies resolve contradictions in fluorescence data for this compound-based probes?
Answer:
Contradictions often arise from solvent polarity or pH sensitivity. Strategies include:
- Solvatochromism studies : Measure emission shifts in solvents of varying polarity (e.g., water vs. DMSO) to assess environmental sensitivity, as applied to benzoxazole-alanine fluorophores .
- pH titration : Determine protonation states of the amine group, which can quench fluorescence at acidic pH .
- Control experiments : Compare with structurally similar probes lacking the trifluoromethyl group to isolate its electronic effects .
Advanced: How can researchers validate metal coordination properties of this compound derivatives?
Answer:
- X-ray crystallography : Resolve coordination geometry, as demonstrated for tetrahydroquinolin-8-amine complexes with transition metals .
- UV-Vis and EPR spectroscopy : Detect ligand-to-metal charge transfer bands and paramagnetic signals in Fe(III) or Cu(II) complexes .
- Stability assays : Test complex integrity under physiological conditions (e.g., pH 7.4 buffer) to assess suitability for catalytic or biomedical applications .
Basic: What are common impurities in this compound synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted trifluoromethyl precursors or regioisomers (e.g., 6- vs. 8-substituted quinolines) can form.
- Mitigation :
- Chromatography : Use silica gel columns with hexane/EtOAc gradients to separate isomers .
- Recrystallization : Methanol or ethanol efficiently removes polar impurities, as shown in pyrazolo-triazolo-pyrimidine purification .
Advanced: How do computational models (e.g., c-RASAR) predict the skin sensitization potential of this compound derivatives?
Answer:
c-RASAR models compare structural similarity to known sensitizers:
- Descriptor analysis : Electron-deficient quinoline cores (e.g., nitro-substituted) show higher similarity to sensitizers like 2,6-dimethoxy-4-methyl-8-nitroquinolone .
- Thresholds : Compounds with MaxPos (maximum similarity to active compounds) >0.7 are flagged for experimental validation .
- Limitations : Models may underestimate sensitization if substituents (e.g., branched chains) reduce similarity scores despite reactive moieties .
Basic: What safety protocols are essential when handling this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
